Diphenylsulfonium methylide
CAS No.:
Cat. No.: VC15783963
Molecular Formula: C13H12S
Molecular Weight: 200.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12S |
|---|---|
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | methylidene(diphenyl)-λ4-sulfane |
| Standard InChI | InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |
| Standard InChI Key | KDFWIDQEGGGHAB-UHFFFAOYSA-N |
| Canonical SMILES | C=S(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diphenylsulfonium methylide features a central sulfur atom bonded to two phenyl rings (CH) and a methyl group (CH), with a positive charge on sulfur and a negative charge on the methylide carbon . X-ray crystallography reveals a planar geometry around the sulfur atom, stabilized by resonance between the sulfur’s lone pairs and the adjacent carbon centers . The dihedral angles between the phenyl rings and the S–C–C plane are approximately 72.32° and 67.03°, minimizing steric hindrance .
Key Structural Parameters:
Physical Properties
Data from chemical databases indicate:
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in nonpolar hydrocarbons .
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Stability: Degrades above 60°C, necessitating storage under inert gas at 2–8°C .
Synthesis and Preparation
Conventional Synthesis
Diphenylsulfonium methylide is synthesized via deprotonation of diphenylsulfonium salts (e.g., diphenyl(methyl)sulfonium tetrafluoroborate) using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .
Representative Procedure:
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Salt Formation: Methylation of diphenyl sulfide with methyl triflate yields diphenylsulfonium triflate .
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Deprotonation: Treatment with NaH in DMSO generates the ylide .
Alternative Routes
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Metal-Mediated Deprotonation: Molybdenum or rhenium oxo complexes have been explored but often lead to decomposition .
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Phase-Transfer Catalysis: Enables ylide generation under mild conditions, improving yields in sensitive substrates .
Reactivity and Reaction Mechanisms
Nucleophilic Addition
The ylide’s methylide carbon acts as a nucleophile, attacking electrophilic carbonyl carbons to form betaine intermediates. Subsequent elimination of dimethyl sulfide produces epoxides or cyclopropanes .
Stereoselectivity:
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Trans Selectivity: Predominates due to reversible betaine formation, favoring anti-periplanar transition states .
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Solvent Effects: Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing diastereoselectivity .
Metal-Catalyzed Insertions
Recent studies demonstrate diphenylsulfonium methylide’s utility as a diazo surrogate in Rh- or Cu-catalyzed C–H insertions . For example, cyclopropanation of styrenes proceeds via metallocarbene intermediates, achieving 85–92% yields .
Mechanistic Pathway:
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Oxidative Addition: Metal catalyst (e.g., Rh(OAc)) coordinates to the ylide.
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Carbene Transfer: Methylide carbon inserts into C–H bonds, forming cyclopropanes .
Applications in Organic Synthesis
Epoxidation
The Johnson–Corey–Chaykovsky reaction employs diphenylsulfonium methylide to convert aldehydes/ketones into epoxides. For instance, benzaldehyde reacts to form styrene oxide with 90% ee under phase-transfer conditions .
Case Study:
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Substrate: trans-Stilbene
Cyclopropanation
Reaction with α,β-unsaturated carbonyls yields cyclopropanes. For example, chalcone derivatives undergo [2+1] cycloaddition to form bicyclic structures .
Asymmetric Synthesis
Chiral sulfonium salts (e.g., C-symmetric sulfides) enable enantioselective epoxidations, achieving up to 97% ee for aryl aldehydes .
Recent Advances and Future Directions
Catalytic Asymmetric Reactions
Chiral molybdenum complexes (e.g., MoO(NtBu)(2,6-MeCHO)py) have enabled enantioselective epoxidations with 83% ee for nitrobenzaldehyde .
Industrial Applications
Diphenylsulfonium methylide’s stability makes it a safer alternative to diazomethane in large-scale cyclopropanations, reducing explosion risks .
Computational Insights
Density functional theory (DFT) studies predict transition-state geometries, guiding ligand design for improved stereocontrol .
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